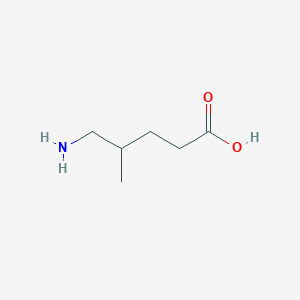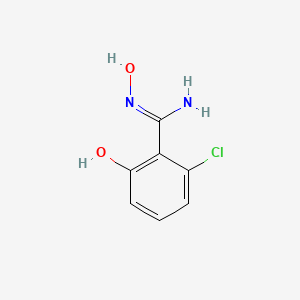
2-Chloro-N',6-dihydroxybenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide typically involves the chlorination of a benzene ring followed by the introduction of hydroxyl and carboximidamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chlorination: Introduction of a chlorine atom to the benzene ring.
Hydroxylation: Addition of hydroxyl groups to the benzene ring.
Carboximidamide Formation: Introduction of the carboximidamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods to produce larger quantities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The chlorine atom can also participate in halogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N’,4-dihydroxybenzene-1-carboximidamide: Similar structure but with hydroxyl groups at different positions.
2-Chloro-N’,3-dihydroxybenzene-1-carboximidamide: Another structural isomer with hydroxyl groups at different positions.
Uniqueness
2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to different chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-chloro-N',6-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-2-1-3-5(11)6(4)7(9)10-12/h1-3,11-12H,(H2,9,10) |
InChI Key |
IWHHMLBMGOPWSD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C(=N/O)/N)O |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=NO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


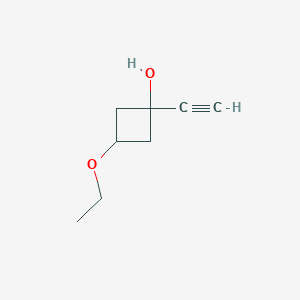
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
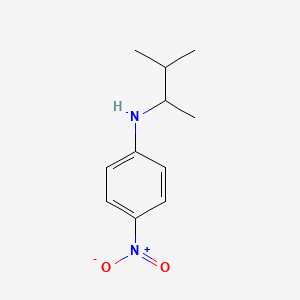
![tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)

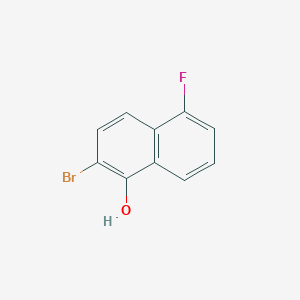

amine](/img/structure/B15274538.png)
![2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B15274551.png)
![2-Ethyl-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15274553.png)

![7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274564.png)
